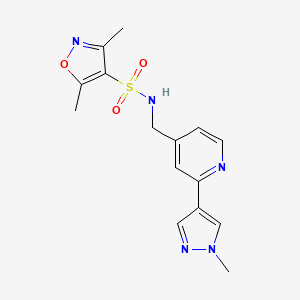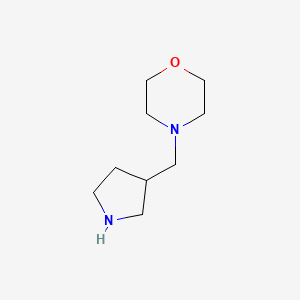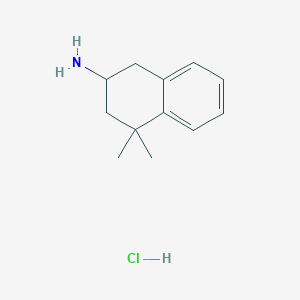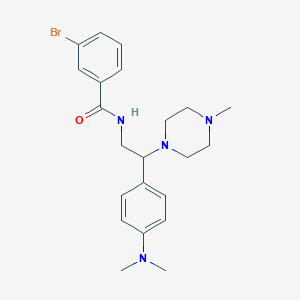
3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyrazole ring, and a sulfonamide group. The presence of these functional groups suggests that this compound could have a variety of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole and pyrazole rings, and the introduction of the sulfonamide group. One possible method for the synthesis of pyrazole derivatives involves the condensation of acetylacetone and hydrazine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonamide group could make this compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research on pyridine-pyrazole compounds, including those similar in structure to the specified compound, has demonstrated their effectiveness in inhibiting the corrosion of steel in acidic environments. Such compounds act primarily as cathodic inhibitors, with their efficiency increasing with concentration, demonstrating their potential utility in protecting metal surfaces from corrosive damage (Bouklah et al., 2005).
Antibacterial Activity
Sulfonamide derivatives have been synthesized with the aim of creating new antibacterial agents. These compounds have shown promising results in inhibiting the growth of various bacterial strains, highlighting the potential of sulfonamide derivatives in developing new treatments for bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Sulfonamide Hybrids
Sulfonamides form a significant class of drugs due to their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties. Research into sulfonamide hybrids has led to the development of compounds combining sulfonamide with various other pharmacologically active scaffolds, offering a pathway to new therapeutic agents (Ghomashi et al., 2022).
Electronic Effects in Heterodimetallic Complexes
Studies on compounds containing sulfonamide groups have explored their unique electronic effects in optically and magnetically active self-assembled heterodimetallic complexes. These findings underscore the importance of sulfonamide derivatives in the development of materials with potential applications in optics and magnetism (Edder et al., 2000).
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of pyrazole, which is known for its diverse pharmacological effects . Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes in the biological activities of the targets . A molecular docking study conducted on a similar compound justified its potent in vitro antipromastigote activity .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
The compound’s predicted boiling point is 3596±520 °C, and its predicted density is 150±01 g/cm3 . These properties may impact the compound’s bioavailability.
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s melting points were measured employing thermogravimetry – differential scanning calorimetry technique (TG–DSC) with a heating rate of 10°C·min–1 under a nitrogen gas atmosphere . This suggests that temperature and atmospheric conditions can influence the compound’s stability.
Safety and Hazards
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-10-15(11(2)23-19-10)24(21,22)18-7-12-4-5-16-14(6-12)13-8-17-20(3)9-13/h4-6,8-9,18H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBMPBLSPPUWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-methylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2834905.png)
![2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl 2-methylbenzoate](/img/structure/B2834907.png)

![N-[1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-3-(3-methoxyphenyl)propanamide](/img/structure/B2834909.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2834913.png)

![2-chloro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2834915.png)
![6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2834916.png)
![4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2834918.png)

![4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2834923.png)
![(Z)-13-acetyl-2-benzylidene-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2834926.png)

